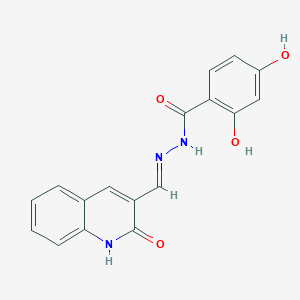

2,4-Dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide

Description

2,4-Dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is a hydrazide derivative featuring a benzohydrazide scaffold substituted with hydroxyl groups at the 2- and 4-positions, conjugated to a 2-oxo-1,2-dihydroquinolin-3-yl methylidene moiety. This compound belongs to a class of Schiff bases synthesized via condensation reactions between hydrazides and aldehydes or ketones.

Synthesis: The compound is typically synthesized by refluxing 2,4-dihydroxybenzohydrazide with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol. The reaction proceeds via nucleophilic addition-elimination, forming the hydrazone linkage. Similar protocols are described for structurally related hydrazides, with yields ranging from 57% to 64% depending on substituents .

Properties

CAS No. |

881664-92-2 |

|---|---|

Molecular Formula |

C17H13N3O4 |

Molecular Weight |

323.30 g/mol |

IUPAC Name |

2,4-dihydroxy-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C17H13N3O4/c21-12-5-6-13(15(22)8-12)17(24)20-18-9-11-7-10-3-1-2-4-14(10)19-16(11)23/h1-9,21-22H,(H,19,23)(H,20,24)/b18-9+ |

InChI Key |

DLEXKNXGUZYAFL-GIJQJNRQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=C(C=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide typically involves the condensation of 2,4-dihydroxybenzohydrazide with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects. It may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Key Observations

Hydroxyl Groups: The 2,4-dihydroxy substitution in the target compound improves solubility and hydrogen-bonding interactions, which may enhance antiviral activity .

Heterocyclic Core Influence: Quinolin-2-one vs. Indol-2-one: Quinoline derivatives exhibit stronger DNA-binding affinity due to planar aromatic systems, whereas indole-based analogues show selective cytotoxicity against leukemia cells . Chloroquinoline Derivatives: The 2-chloro substituent in insecticidal analogues enhances hydrophobic interactions with insect enzymes .

Biological Activity Trends: Antiviral activity (e.g., against IBD virus) is prominent in quinolinone-linked hydrazides, possibly due to inhibition of viral replication enzymes .

Quantitative Structure-Activity Relationship (QSAR) Insights

- LogP Values : Hydroxyl groups reduce lipophilicity (e.g., target compound vs. 6c ), impacting membrane permeability.

- Molecular Docking: Quinolinone derivatives show strong binding to tyrosine kinases and viral proteases, explaining their antitumor and antiviral profiles .

Biological Activity

2,4-Dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 323.30 g/mol. The structure features a hydrazone linkage and incorporates both hydroxy and quinoline moieties, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

-

Anticancer Activity :

- Several studies have shown that derivatives with similar structures can induce apoptosis in cancer cells. For instance, the compound has been tested against human cancer cell lines such as HepG2 and LN-229 with notable results.

- The mode of action includes the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This was confirmed through various assays including Annexin V staining and caspase activation studies .

-

Antimicrobial Activity :

- The compound has demonstrated antibacterial activity against Gram-positive bacteria, including MRSA strains. In vitro assays indicated minimal inhibitory concentrations (MICs) as low as 3.91 µg/mL for certain derivatives .

- The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Anticancer Studies

A comparative analysis of various studies highlights the effectiveness of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 0.77 | Apoptosis via ROS generation |

| LN-229 | 0.77 | Cell cycle arrest at G2/M phase |

| A549 | 1.53 | Induction of apoptosis |

Antimicrobial Studies

The antimicrobial properties were evaluated against several pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 3.91 | Strong inhibition |

| Escherichia coli | >50 | Moderate inhibition |

Case Studies

In a notable study involving the evaluation of hydrazone derivatives including this compound, researchers synthesized multiple compounds and assessed their biological activities. The study concluded that compounds with specific substituents exhibited enhanced anticancer properties while maintaining low toxicity profiles in vivo .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2,4-dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide?

The compound is synthesized via condensation of 2,4-dihydroxybenzohydrazide with 3-formyl-2-oxo-1,2-dihydroquinoline under reflux in ethanol or methanol, typically catalyzed by acetic acid. Key steps include:

- Reagent ratio : A 1:1 molar ratio of hydrazide to aldehyde ensures minimal side products.

- Reaction monitoring : Use TLC or HPLC to track progress, with completion typically in 4–6 hours.

- Purification : Recrystallization from ethanol/water mixtures yields high-purity product (80–90%) .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

- FTIR : Confirm the hydrazone linkage (C=N stretch at ~1600 cm⁻¹) and hydroxyl groups (broad O–H stretch at 3200–3400 cm⁻¹).

- NMR : ¹H NMR shows characteristic imine proton resonance (δ 8.5–9.0 ppm) and aromatic protons from quinoline and benzohydrazide moieties.

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves molecular geometry, hydrogen bonding, and π-π stacking interactions. For example, lattice energy calculations via DFT can validate packing efficiency .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity and binding modes?

- DFT studies : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution. This predicts nucleophilic/electrophilic sites for metal coordination or biological interactions.

- Molecular docking : Use AutoDock Vina to simulate binding to targets like tyrosinase or viral proteases. Docking scores correlate with experimental IC₅₀ values for antioxidant or antiviral activity .

Advanced: What strategies resolve contradictions in reported biological efficacy (e.g., antiviral vs. poor activity)?

- Dose-response assays : Test across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.

- Structural analogs : Compare with derivatives (e.g., halogenated or methoxy-substituted variants) to isolate functional group contributions. For instance, 4-chloro substitution enhances viral protease inhibition .

- Mechanistic studies : Use fluorescence quenching or SPR to assess direct target engagement vs. indirect effects (e.g., ROS modulation) .

Advanced: How does metal coordination influence the compound’s bioactivity?

- Complexation studies : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) in DMSO/water. UV-Vis and ESR spectra reveal ligand-to-metal charge transfer bands and oxidation states.

- Enhanced antioxidant activity : Metal complexes often show superior radical scavenging (via DPPH/ABTS assays) due to redox-active metal centers. For example, Cu(II) complexes increase SOD-mimetic activity by 2–3 fold .

Basic: What in vitro assays are suitable for initial antioxidant evaluation?

- DPPH assay : Measure IC₅₀ values (µM) by monitoring absorbance decay at 517 nm.

- FRAP assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm.

- Cell-based ROS assays : Use H₂O₂-stressed HepG2 cells with DCFH-DA fluorescence. Normalize to ascorbic acid controls .

Advanced: How to design SAR studies for optimizing antimicrobial potency?

- Core modifications : Introduce electron-withdrawing groups (e.g., –NO₂ at quinoline C-6) to enhance membrane penetration.

- Side-chain variations : Replace hydroxyl groups with acetylated or methylated analogs to balance hydrophobicity and H-bonding.

- Microbiological testing : Use MIC/MBC assays against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Check synergy with β-lactams via checkerboard assays .

Basic: What are common pitfalls in crystallizing this compound, and how are they mitigated?

- Polymorphism : Slow evaporation from DMF/ethanol at 4°C reduces multiple crystal forms.

- Solvent choice : Avoid chloroform (induces amorphous precipitates); use ethyl acetate for needle-shaped crystals.

- Data collection : Resolve twinning via SHELXD (SHELX suite) and validate with R₁/Rw < 5% .

Advanced: What in silico tools model its pharmacokinetic properties?

- ADMET prediction : SwissADME or pkCSM estimates bioavailability (%F = ~45–60%), BBB permeability (logBB < −1), and CYP450 inhibition.

- Metabolite prediction : GLORYx predicts Phase I metabolites (e.g., hydroxylation at benzohydrazide C-3) .

Advanced: How to evaluate its potential as a fluorescent probe for cellular imaging?

- Fluorescence profiling : Measure excitation/emission maxima in PBS (e.g., λex = 350 nm, λem = 450 nm).

- Cell uptake assays : Incubate with HeLa cells; quantify via flow cytometry. Compare with fluorescein derivatives (e.g., compound 5 in ).

- Photostability : Monitor intensity decay under continuous irradiation (e.g., 30 min at 488 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.